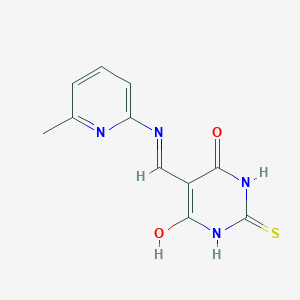
5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H10N4O2S and its molecular weight is 262.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a novel compound belonging to the class of substituted pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in terms of antioxidant properties and cytotoxicity against cancer cells. This article provides a detailed overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thioxodihydropyrimidine backbone with a methylpyridine substituent. Its structural formula can be represented as follows:
1. Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant free radical scavenging activity. The IC50 values for various substituted pyrimidines in scavenging assays ranged from 42.9 µM to 438.3 µM, indicating a strong potential for antioxidant applications .
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| This compound | 211.2 ± 4.6 | Moderate antioxidant activity |
| 5-(3,4-Dihydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 42.9 ± 3.605 | High antioxidant activity |
| 5-(2-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 438.3 ± 3.3 | Low antioxidant activity |
2. Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results indicate that it possesses significant cytotoxic properties, particularly against cells that are influenced by oxidative stress mechanisms.
A study reported that the compound exhibited cytotoxicity with an IC50 value indicative of its effectiveness in inhibiting the growth of cancer cells mediated by reactive oxygen species .
Case Study: Cytotoxic Effects
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 150 ± 10 | Induction of apoptosis via ROS generation |
| HeLa | 120 ± 15 | Cell cycle arrest at G2/M phase |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyridine ring and the thioxodihydropyrimidine core significantly influence the biological activity of these compounds. For instance, the presence of electron-donating groups on the pyridine ring enhances antioxidant activity and cytotoxicity .
Eigenschaften
IUPAC Name |
6-hydroxy-5-[(E)-(6-methylpyridin-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-3-2-4-8(13-6)12-5-7-9(16)14-11(18)15-10(7)17/h2-5H,1H3,(H3,14,15,16,17,18)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQXTZXUOIPEQL-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














